2-Cyclopropylbenzoic acid
Overview
Description
2-Cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a benzoic acid core substituted with a cyclopropyl group at the second position.
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropylbenzoic acid is the formation of 3-ethylphthalidium ions and 3-methyl-3,4-dihydroisocoumarinium ions . These ions are formed under the action of strong protic acids .
Mode of Action
This compound, under the action of strong protic acids (FSO3H, H2SO4), is converted to 3-ethylphthalidium ions . In solutions in these inorganic acids, the 3-ethylphthalidium ions are isomerized to 3-methyl-3,4-dihydroisocoumarinium ions . As a result, a thermodynamic equilibrium is established, with the concentrations of both types of cyclic ions depending on the nature of the substituent in the aromatic part of the substrate .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the compound to 3-ethylphthalidium ions and 3-methyl-3,4-dihydroisocoumarinium ions
Result of Action
The molecular and cellular effects of this compound’s action involve the formation and isomerization of 3-ethylphthalidium ions and 3-methyl-3,4-dihydroisocoumarinium ions
Action Environment
The action of this compound is influenced by the presence of strong protic acids, which facilitate the conversion of the compound to 3-ethylphthalidium ions and 3-methyl-3,4-dihydroisocoumarinium ions . The nature of the substituent in the aromatic part of the substrate also influences the concentrations of these ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylbenzoic acid typically involves the cyclopropylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting cyclopropylbenzene is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropyl ketones.
Reduction: Formation of cyclopropylbenzyl alcohol.
Substitution: Formation of halogenated cyclopropylbenzoic acids.
Scientific Research Applications
2-Cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylcarboxylic acid: Similar cyclopropyl group but lacks the aromatic ring, leading to different reactivity and applications.
2-Methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its chemical behavior.
Uniqueness: 2-Cyclopropylbenzoic acid is unique due to the presence of both the cyclopropyl group and the benzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyclopropylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMOJFYPOJQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358679 | |
Record name | 2-Cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-74-5 | |
Record name | 2-Cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-cyclopropylbenzoic acid according to the provided research?
A1: The research highlights the use of this compound as a building block in organic synthesis. Specifically, it demonstrates the acid's effectiveness in synthesizing phthalides and 3,4-dihydroisocoumarins. [, ] These heterocyclic compounds are important structural motifs found in various natural products and pharmaceuticals, making this compound a valuable precursor in drug discovery and development.
Q2: Are there any details about the reaction mechanism involving this compound in the synthesis of these heterocycles?
A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanisms. Further investigation into the full text of the research papers is needed to understand the detailed synthetic routes and mechanisms involved in transforming this compound into phthalides and 3,4-dihydroisocoumarins.
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